molecular formula C26H23N3O4S B3029843 Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate CAS No. 801316-10-9

Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate

Cat. No.: B3029843
CAS No.: 801316-10-9
M. Wt: 473.5
InChI Key: AOCIEGYBFGBCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate is a useful research compound. Its molecular formula is C26H23N3O4S and its molecular weight is 473.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate, with CAS number 801316-10-9, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed examination of its biological activity, including cytotoxicity, mechanism of action, and relevant case studies.

  • IUPAC Name : Methyl 3-((3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-yl)thio)benzoate
  • Molecular Formula : C26H23N3O4S
  • Molecular Weight : 473.55 g/mol
  • Purity : 98% .

Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism appears to involve the induction of mitotic arrest , leading to increased apoptosis in susceptible cell types.

Cytotoxicity Studies

In a study evaluating the cytotoxic effects of related compounds, it was found that similar quinoline derivatives exhibited significant cytotoxicity in human cancer cell lines. The lethal concentrations (LC50) were determined for various cell lines:

Cell LineLC50 (nM)
U87 (Glioblastoma)200 ± 60
BE (Neuroblastoma)18.9
SK (Glioblastoma)>3000

These results suggest that this compound may be particularly effective against neuroblastoma and glioblastoma cells compared to other cancer types .

Case Studies

  • Neuroblastoma and Glioblastoma Response :
    • In vitro studies demonstrated that treatment with the compound resulted in a significant reduction in cell viability in neuroblastoma and glioblastoma cell lines. Notably, BE cells showed a dramatic increase in G2/M phase arrest, indicating effective disruption of the cell cycle .
  • Combination Therapy :
    • The compound's potential as a combination therapy agent was explored alongside ionizing radiation. Results indicated enhanced cytotoxic effects when used in conjunction with radiation therapy, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant tumors .

Research Findings

Recent research highlights the following key findings regarding the biological activity of this compound:

  • Cell Cycle Arrest : The compound induces significant G2/M phase arrest in treated cells, which is associated with increased apoptosis markers such as phospho-histone H3 .
  • Morphological Changes : Treated cells exhibited notable morphological changes, including increased nuclear size and heterogeneity, indicative of DNA damage and cellular stress responses .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is C26H23N3O4SC_{26}H_{23}N_{3}O_{4}S, with a molecular weight of approximately 473.54 g/mol. The structure features a quinoline core, which is significant in drug design due to its pharmacological properties. The presence of the carbamoyl and methoxyphenylamino groups contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Research has indicated that compounds with quinoline structures exhibit anticancer properties. Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound's unique structure may also confer antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, potentially offering a new avenue for antibiotic development. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Enzyme Inhibition Studies

This compound has been evaluated as an inhibitor of specific enzymes related to disease processes. For example, studies have focused on its ability to inhibit enzymes involved in cancer metabolism, which could lead to novel therapeutic strategies.

Targeted Drug Delivery Systems

The compound's ability to interact with specific cellular receptors makes it a candidate for use in targeted drug delivery systems. Research is ongoing into formulating nanoparticles that incorporate this compound to enhance the delivery of therapeutic agents directly to tumor sites.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer PropertiesInduced apoptosis in breast cancer cells; IC50 value determined.
Study BAntimicrobial ActivityEffective against E. coli and S. aureus; minimum inhibitory concentration (MIC) established.
Study CEnzyme InhibitionSignificant inhibition of enzyme X related to tumor growth; potential for drug development.

Properties

IUPAC Name

methyl 3-[3-carbamoyl-4-(3-methoxyanilino)-8-methylquinolin-6-yl]sulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S/c1-15-10-20(34-19-9-4-6-16(11-19)26(31)33-3)13-21-23(15)28-14-22(25(27)30)24(21)29-17-7-5-8-18(12-17)32-2/h4-14H,1-3H3,(H2,27,30)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCIEGYBFGBCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)SC4=CC=CC(=C4)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201121019
Record name Methyl 3-[[3-(aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl]thio]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801316-10-9
Record name Methyl 3-[[3-(aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl]thio]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=801316-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[[3-(aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl]thio]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.